H-Pro-AMC.HBr

Overview

Description

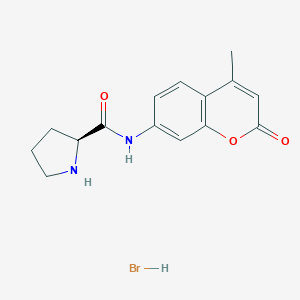

L-Proline-7-amido-4-methylcoumarin hydrobromide is a fluorogenic substrate used in various biochemical assays. It is known for its ability to measure enzyme activities, particularly esterase and phosphatase enzymes. The compound has the empirical formula C15H16N2O3·HBr and a molecular weight of 353.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline-7-amido-4-methylcoumarin hydrobromide typically involves the coupling of L-proline with 7-amido-4-methylcoumarin, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for L-Proline-7-amido-4-methylcoumarin hydrobromide are similar to laboratory synthesis but on a larger scale. These methods involve optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Proline-7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

L-Proline-7-amido-4-methylcoumarin hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a fluorogenic substrate in various chemical assays to measure enzyme activities.

Biology: Employed in biological studies to investigate enzyme kinetics and substrate specificity.

Medicine: Utilized in medical research to study enzyme-related diseases and develop diagnostic tools.

Industry: Applied in industrial processes to monitor enzyme activities in various products .

Mechanism of Action

The mechanism of action of L-Proline-7-amido-4-methylcoumarin hydrobromide involves its role as a fluorogenic substrate. When acted upon by specific enzymes like esterases and phosphatases, the compound releases a fluorescent product, 7-amido-4-methylcoumarin. This fluorescence can be measured to determine enzyme activity. The molecular targets include various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Glycyl-L-Proline-7-amido-4-methylcoumarin hydrobromide: Another fluorogenic substrate used for similar applications.

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

L-Aspartic acid β-(7-amido-4-methylcoumarin): Utilized in assays for different enzyme activities .

Uniqueness

L-Proline-7-amido-4-methylcoumarin hydrobromide is unique due to its specific interaction with esterase and phosphatase enzymes, making it highly valuable in biochemical assays. Its high sensitivity and specificity for these enzymes set it apart from other similar compounds .

Biological Activity

H-Pro-AMC.HBr, also known as L-Proline-7-amido-4-methylcoumarin hydrobromide, is a fluorogenic substrate primarily utilized in biochemical assays to study enzyme activities, particularly those involving Dipeptidyl Peptidase IV (DPP-IV). This compound has garnered attention due to its significant role in glucose metabolism and its potential therapeutic applications in managing type 2 diabetes mellitus.

- Molecular Formula : C15H16N2O3·HBr

- Molar Mass : 353.21 g/mol

- Structure : The compound features a proline moiety linked to a 7-amido-4-methylcoumarin, which serves as the fluorogenic reporter group.

This compound acts as a substrate for DPP-IV, an enzyme that plays a crucial role in the inactivation of incretin hormones, which are vital for regulating blood glucose levels. Upon enzymatic cleavage by DPP-IV, this compound releases the fluorescent product 7-amino-4-methylcoumarin, allowing for the quantification of enzyme activity through fluorescence measurements. This mechanism is illustrated below:

Enzyme Kinetics

This compound is particularly valuable in studying enzyme kinetics and substrate specificity. Research indicates that modifications in the peptide structure can significantly influence the kinetics of DPP-IV. For instance, varying the amino acid composition or configuration can alter the rate of cleavage and subsequent fluorescence output.

Case Studies

-

DPP-IV Inhibition and Diabetes Management :

- A study demonstrated that dietary peptides derived from food proteins could inhibit DPP-IV activity, suggesting potential applications for this compound in evaluating these inhibitory effects in vitro. This opens avenues for dietary interventions aimed at diabetes management.

-

Fluorogenic Assays :

- In various experimental setups, this compound has been employed to monitor DPP-IV activity under different conditions (e.g., varying pH and temperature), providing insights into optimal assay conditions for enzyme activity measurement.

Comparative Analysis with Similar Compounds

The following table summarizes this compound's unique properties compared to structurally similar compounds:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Gly-Pro-Amido-4-Methylcoumarin | Yes | Dipeptidyl peptidase IV substrate |

| Glycyl-L-Valine 7-amido-4-methylcoumarin | Yes | Fluorogenic substrate for enzyme assays |

| L-Alanyl-L-proline | Moderate | Peptide synthesis and enzyme assays |

This compound is distinguished by its specific fluorogenic properties and direct application in monitoring DPP-IV activity, making it a vital tool in diabetes research and therapeutic development.

Pharmacokinetics and Environmental Factors

The pharmacokinetics of this compound suggest that it is metabolized by DPP-IV, with its activity influenced by environmental factors such as pH and temperature. Understanding these factors is crucial for optimizing experimental conditions and ensuring reproducibility in biochemical assays.

Properties

IUPAC Name |

(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGBLTXSIXDLZ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.